Chlorocycloheptane

Solvolysis Kinetics I-Strain Ring Size Reactivity

Chlorocycloheptane is not a generic cycloalkyl halide. It delivers 125× faster SN1 solvolysis vs. chlorocyclohexane (1.32 vs. 0.0106 hr⁻¹), enabling rapid, high-yielding substitutions. Its dipole moment (2.68–2.73 D) bridges fluoro- and bromo-analogs for polarity fine-tuning without scaffold change. Elevated ring strain (+1.08 kcal/mol vs. FCHP) drives strain-enabled ring-opening. Physical properties—bp 175 °C, density 1.01 g/mL—allow clean fractional distillation from common cycloalkyl impurities and separation from 1-chloroheptane (0.88 g/mL). Procure chlorocycloheptane when measurable kinetic, polarity, and physical property advantages define synthetic success.

Molecular Formula C7H13Cl
Molecular Weight 132.63 g/mol
CAS No. 2453-46-5
Cat. No. B1583793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorocycloheptane
CAS2453-46-5
Molecular FormulaC7H13Cl
Molecular Weight132.63 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)Cl
InChIInChI=1S/C7H13Cl/c8-7-5-3-1-2-4-6-7/h7H,1-6H2
InChIKeyKMJSGLZXFNSANB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorocycloheptane (CAS 2453-46-5): Technical Baseline and Procurement-Relevant Identity


Chlorocycloheptane (CAS 2453-46-5), also known as cycloheptyl chloride, is a seven-membered cycloalkyl halide with the molecular formula C₇H₁₃Cl and a molecular weight of 132.63 g/mol [1]. It is a halogenated cycloalkane featuring a single chlorine substituent on a saturated cycloheptane ring [2]. At standard ambient conditions, the compound is a colorless to pale yellow liquid with a boiling point of 175 °C and a density of 1.01 g/mL .

Why Generic Substitution of Chlorocycloheptane Fails: The Seven-Membered Ring Specificity


Generic substitution of chlorocycloheptane with other cycloalkyl chlorides is not scientifically justifiable due to the non-linear relationship between ring size and critical physicochemical properties such as reactivity, stability, and solvolytic behavior [1]. The seven-membered ring introduces a unique combination of ring strain and conformational flexibility that is distinct from both smaller (cyclopentyl, cyclohexyl) and larger ring systems [2]. This results in quantifiable differences in key performance indicators like solvolysis rate and dipole moment, which directly impact its utility as a synthetic intermediate or reactant [3]. Therefore, the choice of chlorocycloheptane over a close analog must be based on these specific, measurable differentiators rather than assuming interchangeability within the cycloalkyl halide class.

Chlorocycloheptane Procurement Evidence: Quantified Differentiation from Key Analogs


Solvolysis Rate: Chlorocycloheptane vs. Chlorocyclohexane and Chlorocyclopentane

The rate of solvolysis for 1-chloro-1-methylcycloheptane is significantly faster than that of its six-membered ring analog, 1-chloro-1-methylcyclohexane. In 80% aqueous ethanol at 25°C, the rate constant for the seven-membered ring compound is 1.32 hr⁻¹, while the six-membered ring analog proceeds at only 0.0106 hr⁻¹ [1]. This represents a 125-fold rate enhancement for the cycloheptane derivative. The five-membered ring analog, 1-chloro-1-methylcyclopentane, has a rate of 1.15 hr⁻¹, demonstrating that the seven-membered ring is slightly more reactive than the five-membered ring in this SN1-type solvolysis [1]. This non-linear relationship between ring size and reactivity is attributed to the specific internal strain (I-strain) of each ring system and is a critical differentiator for reaction design.

Solvolysis Kinetics I-Strain Ring Size Reactivity

Dipole Moment: Electronic Differentiation Among Halogenated Cycloheptanes

Quantum chemical calculations using the M06-2X functional and MP2 method reveal a clear ordering of dipole moments for halogenated cycloheptanes. Chlorocycloheptane (ClCHP) has a calculated dipole moment of 2.68 Debye (M06-2X), which is intermediate between fluorocycloheptane (FCHP, 2.35 Debye) and bromocycloheptane (BrCHP, 2.82 Debye) [1]. The MP2 method yields values of 2.73 Debye for ClCHP, 2.42 Debye for FCHP, and 2.86 Debye for BrCHP [1]. This precise quantification allows for the rational selection of a halogenated cycloheptane based on desired polarity and its impact on solubility, chromatography, and reaction media.

Computational Chemistry Molecular Polarity DFT Calculations

Ring Strain Energy: Impact of Halogen Substitution on Cycloheptane Stability

The introduction of a chlorine atom onto the cycloheptane ring has a quantifiable effect on ring strain energy. Compared to the parent cycloheptane (CHP), chlorocycloheptane (ClCHP) exhibits an increase in ring strain of 1.08 kcal/mol [1]. This increase is identical to that caused by a bromine atom (BrCHP) but is significantly larger than the 0.28 kcal/mol increase caused by fluorine substitution (FCHP) [1]. This data suggests that FCHP is kinetically more stable than ClCHP and BrCHP, while ClCHP and BrCHP possess comparable strain energies, which is a key consideration for reactions where ring-opening or strain-driven reactivity is desired.

Ring Strain Computational Thermochemistry Molecular Stability

Physical Property Differentiation: Chlorocycloheptane vs. Chlorocyclohexane, Chlorocyclopentane, and 1-Chloroheptane

The boiling point and density of chlorocycloheptane differ significantly from its five- and six-membered ring analogs and its acyclic counterpart. Chlorocycloheptane has a boiling point of 175 °C and a density of 1.01 g/mL . This is higher than chlorocyclohexane (b.p. 142 °C, density 1.0 g/mL) and chlorocyclopentane (b.p. 114 °C, density 1.005 g/mL) . In contrast, the acyclic analog 1-chloroheptane has a boiling point of 159-161 °C and a lower density of 0.88 g/mL . These differences are crucial for separation processes and reaction condition selection.

Physical Chemistry Property Comparison Volatility

High-Value Application Scenarios for Chlorocycloheptane (CAS 2453-46-5) Based on Quantified Evidence


Synthetic Intermediate Requiring High SN1 Reactivity

Chlorocycloheptane is the preferred starting material or intermediate when a synthetic pathway demands a significantly faster SN1 solvolysis rate compared to a six-membered ring analog. The 125-fold rate enhancement over chlorocyclohexane (1.32 hr⁻¹ vs. 0.0106 hr⁻¹) [1] makes it the clear choice for reactions where a high-yielding, rapid substitution is required, avoiding the sluggish kinetics of the cyclohexane derivative. This is particularly relevant in the synthesis of seven-membered ring pharmaceuticals or natural products where ring-expansion is not desired.

Reaction Design Based on Specific Polarity Requirements

When a specific dipole moment is required for optimal solubility, chromatographic separation, or reaction medium compatibility, chlorocycloheptane offers a distinct polarity profile. Its calculated dipole moment of 2.68-2.73 Debye [2] provides a middle ground between the less polar FCHP (2.35-2.42 Debye) and the more polar BrCHP (2.82-2.86 Debye) [2]. This allows for fine-tuning of reaction conditions without changing the core cycloheptane scaffold.

Use as a Reagent Where Ring Strain-Driven Reactivity is Desired

The quantified increase in ring strain energy of 1.08 kcal/mol for chlorocycloheptane, compared to only 0.28 kcal/mol for fluorocycloheptane [2], positions ClCHP as the superior choice when a reaction mechanism is designed to take advantage of strain-driven ring-opening or rearrangement. The higher strain makes the C-Cl bond more susceptible to cleavage under certain conditions, a key differentiator from the more stable FCHP analog.

Chromatography and Purification Method Development

The distinct physical properties of chlorocycloheptane, particularly its higher boiling point (175 °C) compared to chlorocyclohexane (142 °C) and chlorocyclopentane (114 °C) , make it easier to separate from these common impurities or byproducts via fractional distillation. Its density of 1.01 g/mL also distinguishes it from the less dense acyclic analog 1-chloroheptane (0.88 g/mL) , facilitating separation by liquid-liquid extraction or density-based methods.

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